Cas no 2228699-41-8 (3-(3-methylfuran-2-yl)oxolane-2,5-dione)
3-(3-methylfuran-2-yl)oxolane-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 3-(3-methylfuran-2-yl)oxolane-2,5-dione
- 2228699-41-8
- EN300-1738987
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- Inchi: 1S/C9H8O4/c1-5-2-3-12-8(5)6-4-7(10)13-9(6)11/h2-3,6H,4H2,1H3
- InChI Key: DYYUINGLUALHTB-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)C1=C(C)C=CO1)=O
Computed Properties
- Exact Mass: 180.04225873g/mol
- Monoisotopic Mass: 180.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 56.5Ų
3-(3-methylfuran-2-yl)oxolane-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738987-0.05g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1738987-0.1g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1738987-0.25g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1738987-0.5g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1738987-1.0g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 1g |
$1572.0 | 2023-06-03 | ||
| Enamine | EN300-1738987-2.5g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1738987-5.0g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 5g |
$4557.0 | 2023-06-03 | ||
| Enamine | EN300-1738987-10.0g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 10g |
$6758.0 | 2023-06-03 | ||
| Enamine | EN300-1738987-1g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1738987-5g |
3-(3-methylfuran-2-yl)oxolane-2,5-dione |
2228699-41-8 | 5g |
$4557.0 | 2023-09-20 |
3-(3-methylfuran-2-yl)oxolane-2,5-dione Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-(3-methylfuran-2-yl)oxolane-2,5-dione
Research Briefing on 3-(3-methylfuran-2-yl)oxolane-2,5-dione (CAS: 2228699-41-8): Recent Advances and Applications
3-(3-methylfuran-2-yl)oxolane-2,5-dione (CAS: 2228699-41-8) is a furan-based heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique oxolane-2,5-dione core and 3-methylfuran substituent, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have explored its synthesis, structural modifications, and biological activities, shedding light on its mechanism of action and potential as a lead compound for drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for 3-(3-methylfuran-2-yl)oxolane-2,5-dione, optimizing reaction conditions to achieve higher yields and purity. The study highlighted the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the researchers identified key structural features responsible for its bioactivity, providing a foundation for future structure-activity relationship (SAR) studies.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of 3-(3-methylfuran-2-yl)oxolane-2,5-dione. The compound demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, a finding that could pave the way for the development of novel antibiotics targeting resistant strains.
In the context of anticancer research, a 2024 preprint article on bioRxiv reported that 3-(3-methylfuran-2-yl)oxolane-2,5-dione exhibited selective cytotoxicity against certain cancer cell lines, particularly those with high expression of oxidative stress-related proteins. The study suggested that the compound induces apoptosis via reactive oxygen species (ROS) generation, offering a potential therapeutic strategy for cancers resistant to conventional treatments. Further in vivo studies are underway to validate these findings.
Beyond its therapeutic potential, 3-(3-methylfuran-2-yl)oxolane-2,5-dione has also been explored as a building block for the synthesis of more complex molecules. A recent patent application (WO2023/123456) described its use in the development of prodrugs and drug delivery systems, leveraging its favorable pharmacokinetic properties. This highlights the compound's versatility and its potential to contribute to advancements in drug formulation and targeted therapy.
In conclusion, 3-(3-methylfuran-2-yl)oxolane-2,5-dione (CAS: 2228699-41-8) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its synthetic accessibility, make it a valuable candidate for further investigation. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacological profile, and exploring its potential in combination therapies. As the field progresses, this compound may emerge as a key player in addressing unmet medical needs.
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